

preventing MDL-800 precipitation in media

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Compound of Interest		
Compound Name:	MDL-800	
Cat. No.:	B608947	Get Quote

Technical Support Center: MDL-800

Welcome to the **MDL-800** Technical Support Center. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the SIRT6 activator, **MDL-800**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for **MDL-800**?

A1: **MDL-800** is practically insoluble in water. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] For cell culture experiments, ensure the final concentration of DMSO in the media is kept low (e.g., less than 0.25%) to avoid solvent-induced cytotoxicity.[2]

Q2: At what concentrations is MDL-800 effective in cell culture?

A2: The effective concentration of **MDL-800** can vary depending on the cell line and the specific experimental endpoint. Published studies have reported a range of effective concentrations. For example, in non-small cell lung cancer (NSCLC) cell lines, **MDL-800** induced dose-dependent deacetylation of histone H3 at concentrations between 10-50 μ M, with IC50 values for proliferation inhibition ranging from 21.5 to 34.5 μ M.[2] In human umbilical vein endothelial cells (HUVECs) and human dermal fibroblasts (HDFs), concentrations as low as 0.5 and 2.5 μ M have been used to promote proliferation and migration.

Q3: What is the primary mechanism of action of MDL-800?



A3: **MDL-800** is an allosteric activator of Sirtuin 6 (SIRT6), a NAD+-dependent deacetylase. By activating SIRT6, **MDL-800** influences various cellular processes, including gene expression, DNA repair, and inflammation, through the deacetylation of histone and non-histone proteins.[3] [4]

Troubleshooting Guide: Preventing MDL-800 Precipitation

Precipitation of **MDL-800** in cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this problem.

Troubleshooting & Optimization

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Problem	Potential Cause	Recommended Solution
Precipitation upon dilution of DMSO stock solution in media	High final concentration of MDL-800	Decrease the final working concentration of MDL-800. Refer to the table of effective concentrations below for guidance.
Poor mixing technique	When diluting the DMSO stock, add it to the media dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion.	
Low quality or old DMSO	Use high-purity, anhydrous DMSO to prepare stock solutions. Store DMSO properly to prevent water absorption, which can decrease the solubility of MDL- 800.	
Temperature shock	Warm the cell culture media to 37°C before adding the MDL-800 stock solution. Avoid adding a cold stock solution directly to warm media.	
Precipitation observed in the stock solution	Improper storage	Store the MDL-800 stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the storage container is tightly sealed to prevent solvent evaporation.
Supersaturation	If the stock solution was prepared at a very high concentration, it may be prone to precipitation over time.	



	Consider preparing a fresh stock solution at a slightly lower concentration.	
Precipitation observed in the culture plate over time	Interaction with media components	Some components of the cell culture media, such as high concentrations of certain salts or proteins, may contribute to the precipitation of MDL-800 over extended incubation periods. Consider using a different media formulation if the problem persists.
Evaporation of media	Ensure proper humidification in the incubator to prevent evaporation of the culture media, which can lead to an increase in the concentration of all components, including MDL-800.	

Experimental Protocols Preparation of MDL-800 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of MDL-800 in DMSO.

Materials:

- MDL-800 powder
- Anhydrous dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes and sterile tips



Procedure:

- Calculate the required amount of MDL-800 and DMSO. To prepare 1 mL of a 10 mM stock solution (Molecular Weight of MDL-800 is approximately 384.4 g/mol), you will need 3.84 mg of MDL-800.
- In a sterile microcentrifuge tube, weigh out the calculated amount of MDL-800 powder.
- Add the corresponding volume of sterile DMSO to the tube.
- Vortex the tube until the MDL-800 is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

Treating Cells with MDL-800

This protocol provides a general workflow for treating cultured cells with MDL-800.

Materials:

- Cultured cells in appropriate vessels
- Complete cell culture medium
- MDL-800 stock solution (e.g., 10 mM in DMSO)
- Vehicle control (sterile DMSO)

Procedure:

- The day before the experiment, seed the cells at the desired density to ensure they are in the logarithmic growth phase at the time of treatment.
- On the day of the experiment, prepare the final working concentrations of MDL-800 by diluting the stock solution in pre-warmed complete cell culture medium. For example, to



prepare 1 mL of media with a final concentration of 10 μ M **MDL-800** from a 10 mM stock, add 1 μ L of the stock solution to 999 μ L of media.

- Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of MDL-800.
- Remove the existing media from the cells and replace it with the media containing the desired concentrations of MDL-800 or the vehicle control.
- Incubate the cells for the desired period as determined by your experimental design.

Quantitative Data Summary

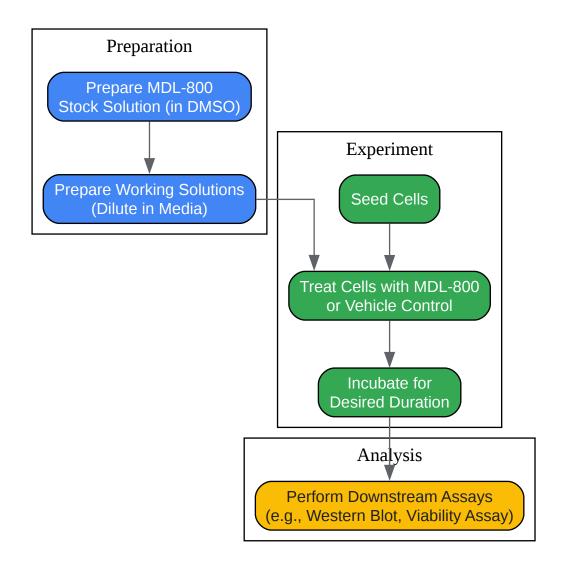
The following table summarizes the effective concentrations of **MDL-800** reported in various studies.

Cell Line(s)	Assay	Effective Concentration Range	Reference
Non-Small Cell Lung Cancer (NSCLC) cell lines	Histone H3 Deacetylation	10 - 50 μΜ	[2]
NSCLC cell lines	Inhibition of Proliferation (IC50)	21.5 - 34.5 μM	[2]
Human Umbilical Vein Endothelial Cells (HUVECs)	Proliferation and Migration	0.5 - 2.5 μM	
Human Dermal Fibroblasts (HDFs)	Proliferation and Migration	0.5 - 2.5 μM	

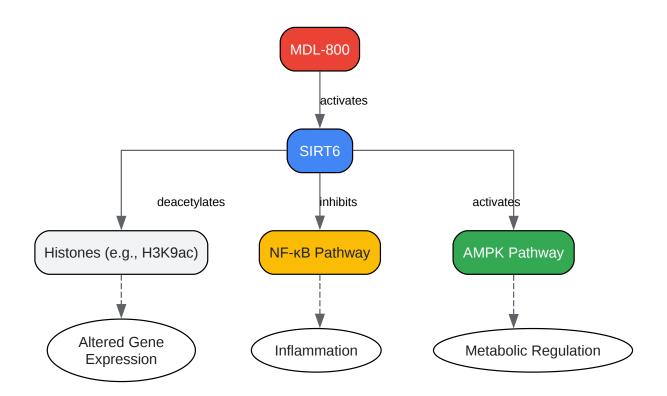
Visualizations

MDL-800 Experimental Workflow

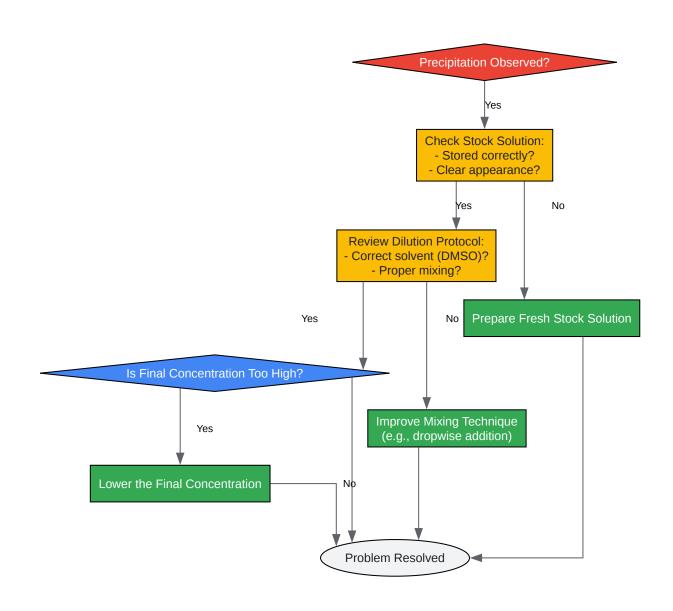












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